![molecular formula C13H10F3NO B3274755 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol CAS No. 613240-34-9](/img/structure/B3274755.png)
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol
Overview
Description
This compound is a derivative of pyridine with a trifluoromethyl group attached to the 3rd position of the pyridine ring and a benzyl alcohol group attached to the 2nd position . It has a molecular formula of C13H10F3NO and a molecular weight of 253.22 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, and a benzyl alcohol group . The trifluoromethyl group is a common functional group in medicinal chemistry, known for its ability to modify the physicochemical properties of compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, pyrimidine derivatives, which have a similar nitrogen-containing ring structure, are known to exhibit diverse types of biological and pharmaceutical activities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Safety and Hazards
Future Directions
The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of trifluoromethylpyridine derivatives, including “3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol”, will be discovered in the future .
properties
IUPAC Name |
[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-4-5-12(17-7-11)10-3-1-2-9(6-10)8-18/h1-7,18H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBKOHBCYSFAGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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